molecular formula C21H19N3O5S B2706642 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide CAS No. 1105244-52-7

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide

Cat. No. B2706642
CAS RN: 1105244-52-7
M. Wt: 425.46
InChI Key: XHPCYSRRJNNRGY-UHFFFAOYSA-N
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Description

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide, also known as BISA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BISA is a sulfonamide derivative that has been synthesized through a multi-step process involving the reaction of benzofuran, isoxazole, and sulfanilamide.

Scientific Research Applications

Anticancer Activity

Sulfonamide derivatives, incorporating various moieties such as benzofuran, have been synthesized and evaluated for their anticancer activities. For instance, a study by Ghorab et al. (2015) explored the cytotoxic activity of novel sulfonamide derivatives against breast and colon cancer cell lines, identifying compounds with potent activity compared to reference drugs like 5-fluorouracil (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Antimicrobial and Antitumor Activities

Alqasoumi et al. (2009) synthesized novel acetamide, pyrrole, and pyrrolopyrimidine derivatives containing a pyrazole moiety to evaluate their antitumor activity, with some compounds showing effectiveness greater than the reference drug doxorubicin (Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, & Aly, 2009).

Enzyme Inhibitory Effects

Research by Altug et al. (2017) on benzenesulfonamide-containing isoxazole compounds revealed their potent inhibitory properties against carbonic anhydrase II and VII, enzymes implicated in various physiological disorders, highlighting their potential as therapeutic agents (Altug, Güneş, Nocentini, Monti, Buonanno, & Supuran, 2017).

Mechanism of Action

properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c22-30(26,27)17-7-5-14(6-8-17)9-10-23-21(25)13-16-12-20(29-24-16)19-11-15-3-1-2-4-18(15)28-19/h1-8,11-12H,9-10,13H2,(H,23,25)(H2,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPCYSRRJNNRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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